molecular formula C11H10FNO2 B8377351 2-(4-Fluoro-phenyl)-4,4-dimethyl-4H-oxazol-5-one

2-(4-Fluoro-phenyl)-4,4-dimethyl-4H-oxazol-5-one

Cat. No. B8377351
M. Wt: 207.20 g/mol
InChI Key: CSDDOPFEOOAXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-phenyl)-4,4-dimethyl-4H-oxazol-5-one is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluoro-phenyl)-4,4-dimethyl-4H-oxazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoro-phenyl)-4,4-dimethyl-4H-oxazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,4-dimethyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H10FNO2/c1-11(2)10(14)15-9(13-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3

InChI Key

CSDDOPFEOOAXKG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)C2=CC=C(C=C2)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask containing 2-amino-2-methyl-propionic acid (500 mg, 4.85 mmol) and sodium bicarbonate (1.29 g, 12.12 mmol) in water (10 mL) and acetone (1 mL) was chilled to 5° C. In a dropwise manner 4-fluoro-benzoyl chloride (0.688 mL, 5.82 mmol) was added. After stirring for 1 hr the mixture was allowed to warm to room temperature. After stirring for an additional 16 hr, the reaction was washed with toluene (2 mL). The aqueous portion was removed and the mixture filtered. The filtrate was partitioned and the organic layer removed. The collected solid was solubulized in water (10 mL) and all the aqueous phases combined. The pH of the combined aqueous was adjusted to 3 by slow addition of 1N HCl, and the acidified mixture was extracted with EtOAc (3×30 mL). The combined organics were washed with brine (20 mL) and dried over Na2SO4. Evaporation of the solvent resulted in a white solid. The solid was heated to 50° C. in Ac2O (2.9 mL) and toluene (0.82 mL) for 2 hr. The reaction was concentrated and azeotroped with HEP. The resulting residue was dissolved in Et2O (65 mL) and extracted with NaHCO3 (15 mL) followed by brine (10 mL). After drying over Na2SO4, the solvent was envaporated to afford the title compound as a white solid: Rt (method A)=1.22 min (M+H)+=208.3.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.688 mL
Type
reactant
Reaction Step Two
Quantity
0.82 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.9 mL
Type
solvent
Reaction Step Four

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